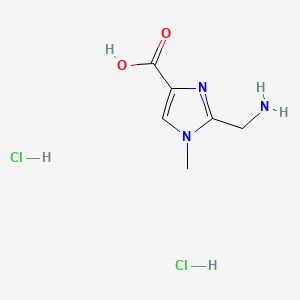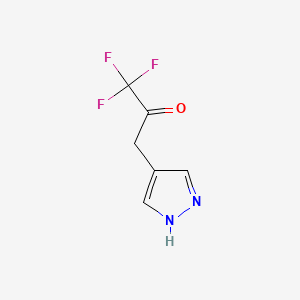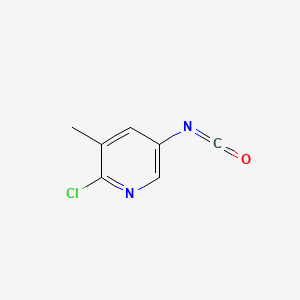
3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid, commonly referred to as 3-oxo-CBA, is a cyclic organic acid that has been studied extensively in the fields of synthetic organic chemistry and biochemistry. 3-oxo-CBA is a versatile compound, as it can be used as a building block for a variety of synthetic compounds and has been studied for its potential applications in medicinal chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
3-oxo-CBA has been studied for its potential applications in medicinal chemistry and biochemistry. It has been used as a building block for the synthesis of various compounds, such as β-lactams, which are important in the synthesis of antibiotics. Additionally, 3-oxo-CBA has been used in the synthesis of various peptides and proteins, as well as in the synthesis of cyclic peptides.
Wirkmechanismus
3-oxo-CBA has been studied for its potential mechanism of action in biochemical and physiological processes. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of hormones that are involved in inflammation and pain. Additionally, 3-oxo-CBA has been found to inhibit the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes, another group of hormones that are involved in inflammation and pain.
Biochemical and Physiological Effects
3-oxo-CBA has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, as well as potential cytotoxic and anti-tumor properties. Additionally, 3-oxo-CBA has been found to have potential antioxidant activity, as well as potential anti-diabetic activity.
Vorteile Und Einschränkungen Für Laborexperimente
3-oxo-CBA is a versatile compound that can be used in a variety of laboratory experiments. It has the advantage of being relatively easy to synthesize and is relatively stable in aqueous solution. Additionally, 3-oxo-CBA has the advantage of being relatively non-toxic and relatively non-irritating. However, 3-oxo-CBA has the limitation of being relatively expensive and of limited availability.
Zukünftige Richtungen
The potential future directions for 3-oxo-CBA include further research into its potential biomedical applications, such as its potential use as an anti-inflammatory and analgesic agent. Additionally, further research into its potential mechanism of action and its potential biochemical and physiological effects is warranted. Additionally, further research into its potential use as a building block for the synthesis of various compounds is also warranted. Finally, further research into its potential use as an antioxidant and anti-diabetic agent is also warranted.
Synthesemethoden
3-oxo-CBA is synthesized through a two-step process. The first step involves the reaction of oxalic acid with cyclobutanol in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 3-oxo-1-(oxolan-3-yl)cyclobutanol. The second step involves the oxidation of the 3-oxo-1-(oxolan-3-yl)cyclobutanol with an oxidizing agent, such as chromium trioxide, to form 3-oxo-CBA.
Eigenschaften
IUPAC Name |
3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-7-3-9(4-7,8(11)12)6-1-2-13-5-6/h6H,1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLKCGKWMSYFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2(CC(=O)C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)


![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)
![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)


![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B6605199.png)




